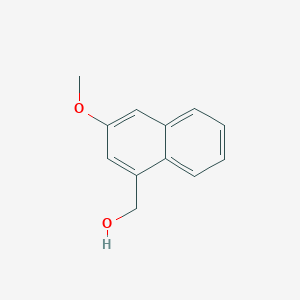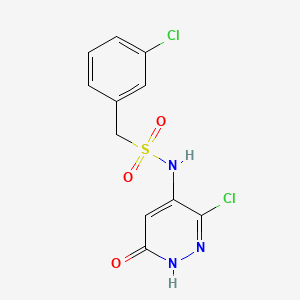
(3-Methoxy-1-naphthyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-1-naphthyl)methanol is an organic compound belonging to the naphthalene family It features a methoxy group (-OCH3) attached to the third position of the naphthalene ring and a methanol group (-CH2OH) attached to the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1-naphthyl)methanol typically involves the reaction of 3-methoxynaphthalene with formaldehyde in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:
- Dissolving 3-methoxynaphthalene in a suitable solvent such as tetrahydrofuran (THF).
- Adding formaldehyde and a catalyst, such as sodium borohydride (NaBH4), to the solution.
- Stirring the reaction mixture at room temperature for a specified period.
- Isolating the product through extraction and purification techniques such as recrystallization.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:
- Using continuous flow reactors to maintain consistent reaction conditions.
- Employing more efficient catalysts and solvents.
- Implementing advanced purification methods to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methoxy-1-naphthyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products:
- Oxidation yields aldehydes or carboxylic acids.
- Reduction yields hydrocarbons.
- Substitution yields various substituted naphthalenes.
Applications De Recherche Scientifique
(3-Methoxy-1-naphthyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (3-Methoxy-1-naphthyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance:
Oxidation Reactions: The methanol group is oxidized to form reactive intermediates that can further react with other molecules.
Substitution Reactions: The methoxy group can be replaced by other functional groups, altering the compound’s chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
(3-Methoxy-1-naphthyl)methanol can be compared with other naphthalene derivatives such as:
2-Methoxynaphthalene: Similar structure but with the methoxy group at the second position, leading to different reactivity and applications.
1-Naphthalenemethanol: Lacks the methoxy group, resulting in different chemical properties and uses.
3-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of a methanol group, leading to distinct reactivity and applications.
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
(3-methoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H12O2/c1-14-11-6-9-4-2-3-5-12(9)10(7-11)8-13/h2-7,13H,8H2,1H3 |
Clé InChI |
GPEAAFBCXCIFQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC=CC=C2C(=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)

![N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide](/img/structure/B13684205.png)




![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)

![6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B13684229.png)



